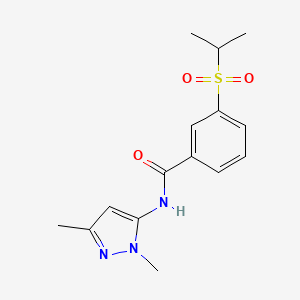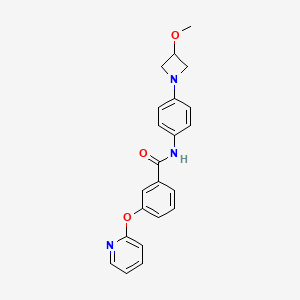
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. This compound is also known as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Aplicaciones Científicas De Investigación
Anticancer Properties
The discovery of related compounds, such as benzamide derivatives, has been pivotal in the development of potential anticancer drugs. For instance, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents, indicating the versatility of azetidinone scaffolds in drug design (Asha B. Thomas et al., 2016). Furthermore, the synthesis of N-(Pyridin-3-yl)benzamide derivatives has been investigated for anticancer activities, demonstrating the potential of benzamide and pyridine moieties in targeting cancer cells (G. Mohan et al., 2021).
Enzyme Inhibition
Compounds structurally related to N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide have been studied for their ability to inhibit specific enzymes. Notably, derivatives of benzamide have been identified as inhibitors of heparanase, an endo-β-glucuronidase involved in tumor metastasis and angiogenesis, showcasing the potential of these compounds in cancer therapy and other diseases related to enzyme dysfunction (Yong-Jiang Xu et al., 2006).
Synthesis of Beta-Lactam Antibiotics
The compound and its analogs have been utilized as key intermediates in the synthesis of β-lactam antibiotics, highlighting its importance in the development of new antibacterial agents. A practical synthesis approach for a key intermediate crucial for the production of these antibiotics demonstrates the utility of azetidinone and related structures in pharmaceutical synthesis (G. Cainelli et al., 1998).
Antifungal and Antimicrobial Activities
Research has also explored the antifungal and antimicrobial potential of compounds bearing similarity to this compound. For instance, studies on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound have demonstrated significant antifungal effects against important types of fungi, providing insights into the development of new antifungal agents (N. N. Jafar et al., 2017).
Propiedades
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-14-25(15-20)18-10-8-17(9-11-18)24-22(26)16-5-4-6-19(13-16)28-21-7-2-3-12-23-21/h2-13,20H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBICZCKDZIHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

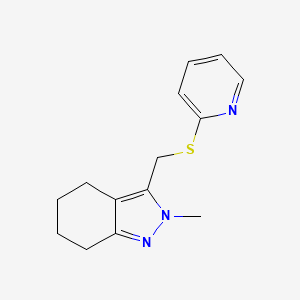
![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)
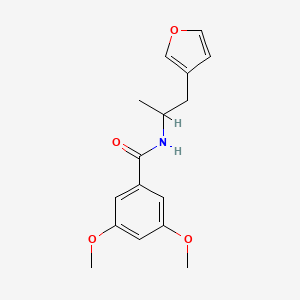
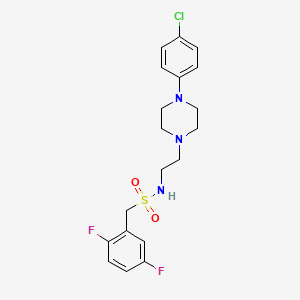
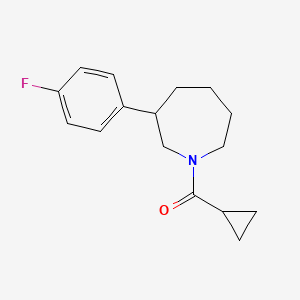

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)
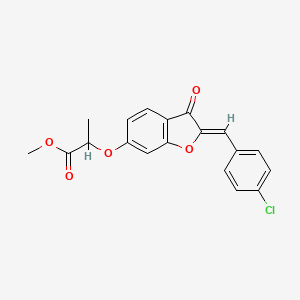
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)
![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)
